molecular formula C16H20O3 B12601216 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate CAS No. 646507-57-5

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate

Cat. No.: B12601216
CAS No.: 646507-57-5
M. Wt: 260.33 g/mol
InChI Key: PMTLZFKFKZYPMD-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. While detailed public information on its specific biological activity is limited, its core structure suggests potential as a key intermediate for developing novel therapeutic agents. The pivalate (2,2-dimethylpropanoate) ester group is a common feature in prodrug design, often used to enhance the lipophilicity and metabolic stability of active molecules, thereby improving their pharmacokinetic profiles. Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules targeting various disease pathways. It is particularly valuable for investigations into new chemical entities where indan and indene derivatives have shown biological activity. This product is provided for research purposes to support innovation in drug discovery and chemical biology. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

646507-57-5

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-10-8-11-9-12(18-5)6-7-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3

InChI Key

PMTLZFKFKZYPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1OC(=O)C(C)(C)C)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with the preparation of 5-methoxy-2-methylindole, which serves as the indole derivative for further reactions.

Esterification Process

The primary method for synthesizing 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves esterification of the indole derivative with 2,2-dimethylpropanoic acid (also known as pivalic acid). This reaction is typically conducted under acidic conditions to facilitate the formation of the ester bond.

General Reaction Scheme:

$$
\text{5-Methoxy-2-methylindole} + \text{Pivalic Acid} \xrightarrow{\text{Acid Catalyst}} \text{5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate} + \text{Water}
$$

Industrial Production Methods

In an industrial context, the production of this compound may involve:

Large-scale Esterification

Utilizing large reactors allows for efficient esterification processes, often employing continuous flow techniques to enhance yield and reduce reaction times.

Purification Techniques

Post-synthesis, purification is crucial to isolate the desired compound from by-products and unreacted starting materials. Common methods include:

Chemical Reactions Analysis

The synthesized compound can undergo various chemical reactions that may alter its structure or functional groups.

Types of Reactions

  • Oxidation: The methoxy group can be oxidized to yield aldehydes or acids.

  • Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

  • Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions (e.g., halogenation).

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate, chromium trioxide Acidic or neutral medium
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions
Substitution Halogens (Cl, Br) Catalytic conditions

Yield and Purity Considerations

The yield of the synthesized compound can vary based on reaction conditions such as temperature, time, and catalyst concentration. Typical yields reported for this synthesis range from 60% to 85%, depending on the efficiency of the purification process employed.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/MP LogP Reference
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate C₈H₁₅ClO₃ 178.66 Chlorohydrin, pivalate 70°C/40 Pa ~1.8*
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid C₁₃H₁₆O₃ 220.26 Dihydroindenyl, carboxylic acid N/A 2.9
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 Methoxyindole, amine N/A ~0.5†

*Estimated using fragment-based methods; †Predicted via computational tools.

Discussion of Research Findings

  • Synthetic Challenges: The pivalate ester group in analogs like 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate demonstrates robustness under hydrolytic conditions, suggesting similar stability for the target compound .
  • Gaps in Data: No direct studies on the target compound were found in the provided evidence. Comparisons rely on extrapolation from structural analogs, highlighting the need for targeted experimental work.

Biological Activity

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antiproliferative and antimicrobial effects, as well as its antioxidant capabilities. The information is drawn from various studies, case reports, and research findings.

Chemical Structure and Properties

Chemical Formula: C15H20O3
Molecular Weight: 248.32 g/mol
IUPAC Name: 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate

The compound features an indene structure with a methoxy group and a dimethylpropanoate moiety, which may contribute to its biological activities.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (breast)3.1
HCT116 (colon)4.4
HEK293 (kidney)5.3

These results indicate that 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibits significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (µM) Reference
Escherichia coli0.21
Pseudomonas aeruginosa0.21

These findings suggest that the compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Antioxidant Activity

In addition to its antiproliferative and antimicrobial effects, the compound has shown promising antioxidant activity. It was tested using several methods, including DPPH and ABTS assays, with results indicating that it outperforms standard antioxidants like BHT.

Case Studies

A recent study evaluated the biological activity of several derivatives of similar compounds, including 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate. The study found that modifications in the chemical structure significantly influenced both the potency and selectivity of the compounds against cancer cell lines and bacteria.

Conclusions

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibits significant biological activities, including antiproliferative effects against cancer cell lines and potent antimicrobial properties. Its antioxidant capability further enhances its potential therapeutic applications. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in vivo.

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